Home > Products > Screening Compounds P134406 > {4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE
{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE -

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE

Catalog Number: EVT-4952030
CAS Number:
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 1-(4-chlorophenylsulfonyl)piperazine: This can be achieved by reacting piperazine with 4-chlorobenzenesulfonyl chloride in the presence of a base. []
  • Further derivatization: The nitrogen atom at the 4-position of the piperazine ring can be further functionalized through reactions with various electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides. [, , , , , , ]
Molecular Structure Analysis

The molecular structure of 1-(4-chlorophenyl)sulfonyl piperazine derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies have provided valuable insights into the conformational preferences and intermolecular interactions of these compounds. [, , , , , , , , , , , , , ]

Chemical Reactions Analysis
  • N-alkylation: Reaction with alkyl halides leads to the formation of N-alkylated piperazine derivatives. []
  • N-acylation: Reaction with acyl chlorides yields N-acylated piperazine derivatives. []
  • N-sulfonylation: Reaction with sulfonyl chlorides results in the formation of N-sulfonylated piperazine derivatives. [, ]
Mechanism of Action
  • Thromboxane A2 receptor antagonism: Some derivatives act as competitive antagonists of the thromboxane A2 receptor, blocking the binding of thromboxane A2 and preventing platelet aggregation and vasoconstriction. [, ]
  • Calcium channel blocking: Certain derivatives exhibit L-type calcium channel blocking activity, similar to diltiazem, affecting cardiac and vascular function. []
  • Inhibition of enzymes: Specific derivatives have shown inhibitory activity against enzymes such as lipoxygenase, urease, acetylcholinesterase, and butyrylcholinesterase. [, , ]
Applications
  • Antibacterial agents: Several derivatives have demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, , , , ]
  • Antifungal agents: Certain derivatives exhibit antifungal activity against pathogenic fungi. [, ]
  • Anti-inflammatory agents: Some derivatives possess anti-inflammatory properties and have shown efficacy in reducing edema formation in animal models. [, ]
  • Analgesic and antipyretic agents: Specific derivatives have displayed analgesic (pain-relieving) and antipyretic (fever-reducing) effects. []
  • Thromboxane A2 receptor antagonists: These derivatives are investigated for their potential in treating cardiovascular diseases by inhibiting platelet aggregation and vasoconstriction. [, ]
  • Calcium channel blockers: Derivatives with calcium channel blocking activity hold promise for treating hypertension and other cardiovascular conditions. []
  • Anticancer agents: Research has explored the potential of some derivatives as anticancer agents, targeting various cancer cell lines. [, , ]

1-(4-Chlorophenyl)piperazine

    Compound Description: 1-(4-Chlorophenyl)piperazine serves as a key intermediate in synthesizing cetirizine hydrochloride, a pharmaceutical compound with antihistaminic properties. [, ] Spectroscopic studies, including FTIR, Raman, and NMR, have been conducted on this compound. []

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine

    Compound Description: This compound represents a crucial intermediate in the synthesis of optically active therapeutic agents, particularly those with antihistaminic effects. [, ] It exists as enantiomers, and methods for synthesizing each enantiomer in an optically pure form have been developed. []

1-[(4-Chlorophenyl)phenylmethyl]piperazine

    Compound Description: This compound is a vital intermediate in the multi-step synthesis of cetirizine hydrochloride, a pharmaceutical with antihistaminic properties. [, ] Efficient synthetic routes have been developed to produce this compound with high yield and purity, essential for large-scale pharmaceutical production. []

5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazole-2-thiol

    Compound Description: This compound served as a parent molecule for developing S-substituted derivatives designed to explore structure-activity relationships. [] The derivatives aimed to assess the impact of structural modifications on lipoxygenase inhibition and antibacterial activities. []

    Compound Description: This group of compounds was synthesized and evaluated for their antibacterial and antifungal activities. [] Notably, 2-[amino]-N-(3,5-dimethylphenyl)acetamide displayed promising antibacterial activity with low hemolytic activity, suggesting potential as a therapeutic agent. []

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3,5-bis(4-fluorobenzylidene)piperidin-4-one

    Compound Description: This compound has been synthesized and characterized, including determining its crystal structure, and has shown anti-inflammatory activity. []

Sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl]methyl]benzeneacetate (LCB 2853)

    Compound Description: LCB 2853 is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. [, ] It exhibits antiaggregant and antivasospastic properties, demonstrating potential for treating conditions involving TXA2-associated disturbances. [, ]

(S)-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5 ([2H8]-JD5037)

    Compound Description: [2H8]-JD5037 is a deuterated analog of JD5037, a potent and selective peripheral cannabinoid (CB1R) receptor inverse agonist. [] This compound is designed for use in clinical ADME studies and as a bioanalytical standard for quantifying unlabeled JD5037. []

1-Ethyl-4-(phenylsulfonyl)piperazine

    Compound Description: This compound represents a class of benzenesulfonamide compounds containing piperazine heterocycles, which show potential pharmacological activity. [] Structural analysis, including DFT calculations and crystallography, has been conducted on this compound. []

1-((3-Bromophenyl)sulfonyl)-4-methylpiperazine

    Compound Description: Belonging to the benzenesulfonamide class with a piperazine heterocycle, this compound exhibits potential pharmacological activity. [] Its structure has been studied using DFT calculations and compared to its crystal structure. []

    Compound Description: This series of compounds has been synthesized and evaluated for anticancer and antituberculosis activities. [] Some derivatives displayed significant activity against specific cancer cell lines and Mycobacterium tuberculosis. []

1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl)acrylyloxy]ethyl}-piperazine (DA 1529)

    Compound Description: DA 1529 exhibits anti-inflammatory, antinociceptive, and antipyretic properties. [] It displays CNS depressant effects and has been evaluated for its potential in treating inflammatory conditions. []

4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide

    Compound Description: This compound has been structurally characterized using X-ray crystallography. [] Its crystal structure reveals details about its molecular conformation and intermolecular interactions. []

1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine

    Compound Description: The crystal structure of this compound has been determined using X-ray diffraction techniques. [] The study provides insights into its three-dimensional structure, including bond lengths, angles, and intermolecular interactions.

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

    Compound Description: X-ray crystallography has been employed to determine the crystal structure of this compound. [] The study provides valuable information about the compound's three-dimensional structure and intermolecular interactions in the solid state.

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

    Compound Description: This series of compounds has been synthesized and investigated for its enzyme inhibitory and antibacterial activities. [] Certain derivatives exhibited potent inhibition of acetylcholinesterase and butyrylcholinesterase, indicating potential for treating neurological disorders. []

1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives

    Compound Description: A new series of these derivatives has been synthesized and evaluated for antimicrobial and antioxidant activities. [] Certain derivatives demonstrated significant activity against tested bacterial and fungal strains, indicating potential for treating microbial infections. []

1-[2-[(1S)-(3-Dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine

    Compound Description: This compound is a potent and selective antagonist of the melanocortin-4 receptor, demonstrating good oral bioavailability and potential for treating cachexia. []

1-(2,4-Dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

    Compound Description: This compound's crystal structure has been determined, providing insights into its conformation and intermolecular interactions in the solid state. []

4-[4-[2-[2-[Bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone

    Compound Description: This compound, labeled with carbon-14, was synthesized for use in pharmacological and metabolic studies. [] The radiolabel allows for tracing its distribution and fate in biological systems.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing its molecular conformation and packing arrangement in the solid state. []

N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

    Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation, bond lengths, angles, and intermolecular interactions in the solid state. []

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4)

    Compound Description: This compound exhibits high affinity for serotonin 5-HT1A receptors, comparable to 8-OH-DPAT, a known 5-HT1A receptor agonist. []

6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)

    Compound Description: This compound displays excellent affinity for serotonin 5-HT1A receptors, comparable to 8-OH-DPAT. []

N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide

    Compound Description: X-ray crystallography has been used to determine the crystal structure of this compound, providing insights into its molecular geometry, conformation, and hydrogen bonding patterns. []

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

    Compound Description: The crystal structure of this compound has been elucidated, revealing its three-dimensional conformation and intermolecular interactions, which are crucial for understanding its physicochemical properties. []

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5)

    Compound Description: Compound #5 mitigates radiation-induced normal tissue toxicity in mouse brains. [] It increases neural stem/progenitor cells after brain irradiation, inhibits microglia activation, and reduces pro-inflammatory cytokine expression. [] Compound #5 shows potential for mitigating cognitive decline in patients undergoing brain irradiation. []

1-((4-Chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1H-1,2,3-triazole

    Compound Description: This compound has been identified as a potent EGFR (Epidermal Growth Factor Receptor) inhibitor, exhibiting stronger potency than the reference drug erlotinib. []

1-((4-Chlorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole

    Compound Description: This compound demonstrates significant inhibitory activity against EGFR, showing greater potency than erlotinib. []

3-[(4-chlorophenyl)sulfonyl]propane hydrazide derivatives

    Compound Description: This series of compounds has been synthesized and characterized, exploring their potential biological activities. []

4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides

    Compound Description: This series of compounds, including N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21), were synthesized and evaluated for their anticancer activity. Compound 21 showed promising activity against leukemia, colon cancer, and melanoma cell lines. [, ]

Properties

Product Name

{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-PROPOXYPHENYL)METHANONE

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-propoxyphenyl)methanone

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C20H23ClN2O4S/c1-2-15-27-18-7-3-16(4-8-18)20(24)22-11-13-23(14-12-22)28(25,26)19-9-5-17(21)6-10-19/h3-10H,2,11-15H2,1H3

InChI Key

JAWVNVCMNQVPHI-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.